Ac-RYYRWK-NH2 - 200959-47-3

Ac-RYYRWK-NH2

Catalog Number: EVT-242109
CAS Number: 200959-47-3
Molecular Formula: C49H69N15O9
Molecular Weight: 1012.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ac-RYYRWK-NH2 is a synthetic hexapeptide classified as a functionally selective partial agonist of the NOP receptor. [, , , , ] This means that it binds to the NOP receptor and activates it, but to a lesser extent than the endogenous ligand, nociceptin/orphanin FQ. [, ] This partial agonism has made it a valuable tool in dissecting the complexities of NOP receptor signaling and its physiological consequences. [, ]

  • Understanding NOP receptor pharmacology: Its distinct pharmacological profile compared to nociceptin/orphanin FQ makes it useful for investigating the subtleties of NOP receptor activation and downstream signaling. [, , ]
  • Developing NOP receptor-targeted therapeutics: Its potential as a template for designing novel analgesics, anxiolytics, and diuretics is being actively explored. [, ]
  • Investigating physiological processes involving NOP receptors: These processes include pain modulation, stress responses, fluid balance, and neurotransmission. [, , ]

Nociceptin/Orphanin FQ (N/OFQ)

Compound Description: Nociceptin/Orphanin FQ (N/OFQ) is an endogenous opioid-like peptide that acts as a full agonist at the nociceptin/orphanin FQ peptide (NOP) receptor [, , , , , , , , ]. It exhibits a variety of physiological effects, including modulation of pain, stress, anxiety, reward, and cardiovascular and renal function [, , , , , , , , ].

Relevance: N/OFQ is the endogenous ligand for the NOP receptor, making it the primary reference compound for Ac-RYYRWK-NH2. Ac-RYYRWK-NH2 acts as a partial agonist at the NOP receptor, showing similar but often less potent effects compared to N/OFQ [, , , , , , , , ]. Structurally, Ac-RYYRWK-NH2 represents a truncated and modified version of N/OFQ, retaining the key pharmacophore for receptor binding but with altered efficacy [, , ].

ZP120 (Ac-RYYRWKKKKKKK-NH2)

Compound Description: ZP120 is a synthetic NOP receptor ligand designed by adding a structure-inducing probe (SIP) consisting of a K6 sequence to the C-terminus of Ac-RYYRWK-NH2 []. This modification aims to enhance metabolic stability and potentially improve biological activity. ZP120 acts as a partial agonist at the NOP receptor, similar to Ac-RYYRWK-NH2, but with increased potency and duration of action, particularly in producing sodium-potassium-sparing aquaresis [].

Relevance: ZP120 is structurally very similar to Ac-RYYRWK-NH2, differing only by the addition of the K6 tail. This close structural relationship makes ZP120 highly relevant for understanding the structure-activity relationship of Ac-RYYRWK-NH2, highlighting the potential of C-terminal modifications for improving its pharmacological properties [].

[Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)-NH2 (F/GNC13)

Compound Description: [Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)-NH2 (F/GNC13) is a synthetic analogue of N/OFQ that acts as a partial agonist at the NOP receptor [, , , , ]. Compared to N/OFQ, F/GNC13 displays lower efficacy in various functional assays [, , , , ].

Relevance: F/GNC13, like Ac-RYYRWK-NH2, is a synthetic NOP receptor ligand with partial agonist activity [, , , , ]. Both compounds are valuable tools for investigating the pharmacological differences between full and partial NOP receptor activation and their physiological consequences [, , , , ].

Ac-RYYRIK-NH2

Compound Description: Ac-RYYRIK-NH2 is a hexapeptide analogue of Ac-RYYRWK-NH2, differing in the substitution of tryptophan (W) with isoleucine (I) at the fifth position [, , , , ]. This modification results in a compound with reduced potency compared to Ac-RYYRWK-NH2 in some assays [, , , , ]. Ac-RYYRIK-NH2 exhibits partial agonist activity at the NOP receptor [, , , , ].

Relevance: The structural difference between Ac-RYYRIK-NH2 and Ac-RYYRWK-NH2, a single amino acid substitution, helps delineate the structure-activity relationship of these hexapeptides [, , , , ]. The observed differences in potency between these compounds emphasize the importance of the tryptophan residue for optimal interaction with the NOP receptor [, , , , ].

[Arg14,Lys15]N/OFQ-NH2

Compound Description: [Arg14,Lys15]N/OFQ-NH2 is a synthetic analogue of N/OFQ modified at the C-terminus []. This compound exhibits unique pharmacological properties, acting as a high-efficacy agonist at the NOP receptor, capable of producing greater maximal effects than N/OFQ in some assays [].

Relevance: [Arg14,Lys15]N/OFQ-NH2 provides a contrasting example to Ac-RYYRWK-NH2, demonstrating the potential for creating both partial and high-efficacy agonists through modifications of the N/OFQ peptide sequence []. This highlights the complex structure-activity relationship of NOP receptor ligands and their potential for diverse pharmacological profiles [].

Dynorphin A

Compound Description: Dynorphin A is an endogenous opioid peptide that primarily acts as an agonist at kappa opioid receptors (KOR) but also displays weak affinity for the NOP receptor [].

Relevance: Dynorphin A serves as a reference compound for assessing the selectivity of Ac-RYYRWK-NH2 for the NOP receptor over other opioid receptors, such as KOR [].

Source and Classification

Ac-RYYRWK-NH2 is synthesized for research purposes and has been utilized in various studies to explore its pharmacological properties. It is classified under synthetic peptides and is primarily studied within the fields of biochemistry, pharmacology, and medicinal chemistry. The compound has been assigned the CAS number 200959-47-3, which facilitates its identification in scientific literature and commercial databases .

Synthesis Analysis

Methods of Synthesis

The synthesis of Ac-RYYRWK-NH2 typically employs solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves the following steps:

  1. Resin Preparation: A suitable resin is chosen to anchor the first amino acid.
  2. Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  3. Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed to expose the amino group for subsequent reactions.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid (TFA), releasing Ac-RYYRWK-NH2.
  5. Purification: The crude peptide is purified via high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.

The synthesis parameters, including temperature, reaction time, and concentrations of reagents, are optimized to maximize yield and purity .

Molecular Structure Analysis

Structural Characteristics

The molecular formula of Ac-RYYRWK-NH2 is C49H69N15O9C_{49}H_{69}N_{15}O_{9} with a molecular weight of approximately 1012.17 g/mol. The peptide consists of six amino acids, with specific modifications at both termini:

  • N-terminal Acetylation: Enhances stability and bioactivity.
  • C-terminal Amidation: Improves solubility and receptor binding affinity.

The sequence of amino acids in Ac-RYYRWK-NH2 contributes to its biological activity by facilitating interactions with the nociceptin receptor .

3D Structure

Chemical Reactions Analysis

Types of Reactions

During its synthesis and application, Ac-RYYRWK-NH2 primarily undergoes:

  • Peptide Bond Formation: Essential for building the peptide chain during synthesis.
  • Cleavage Reactions: Involves removing protecting groups or cleaving from resin.

Under physiological conditions, Ac-RYYRWK-NH2 does not typically engage in oxidation or reduction reactions, maintaining its integrity for receptor interaction studies .

Common Reagents

Key reagents used in the synthesis include:

  • Coupling Reagents: HBTU and DIPEA facilitate efficient peptide bond formation.
  • Cleavage Reagents: TFA is used to release the peptide from the solid support.

By-products may include truncated peptides or misfolded structures, which are generally eliminated during purification processes .

Mechanism of Action

Ac-RYYRWK-NH2 functions as a partial agonist at the nociceptin receptor (NOP), influencing various signaling pathways associated with pain modulation. Upon binding to NOP:

  1. G Protein Activation: The binding activates G proteins associated with NOP, leading to downstream signaling cascades.
  2. Inhibition of cAMP Accumulation: Ac-RYYRWK-NH2 reduces cyclic adenosine monophosphate levels in cells, which is crucial for modulating pain perception.
  3. Selective Activity: It shows no significant affinity for traditional opioid receptors (mu-, kappa-, or delta-opioid receptors), highlighting its specificity for nociceptin signaling pathways .

In vitro studies indicate that Ac-RYYRWK-NH2 can inhibit nociceptin-induced effects significantly but does not fully replicate nociceptin's action, demonstrating its partial agonist nature .

Physical and Chemical Properties Analysis

Properties

Ac-RYYRWK-NH2 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a powder.
  • Solubility: Soluble in water at concentrations up to 1 mg/mL.
  • Storage Conditions: Recommended storage at -20°C in a desiccated environment to maintain stability.

These properties are essential for laboratory handling and application in research settings .

Applications

Scientific Applications

Ac-RYYRWK-NH2 has diverse applications across various scientific domains:

  1. Pharmacology: Used to study nociceptin receptor interactions and mechanisms involved in pain modulation.
  2. Biochemistry: Acts as a model compound for developing new peptides targeting G protein-coupled receptors.
  3. Medicinal Chemistry: Explored as a potential therapeutic agent for conditions such as chronic pain and anxiety disorders related to nociceptin dysregulation.
  4. Research Tool: Employed in receptor binding studies to elucidate pharmacological profiles of nociceptin analogs.
Chemical Characterization of Ac-RYYRWK-NH2

Structural Analysis and Sequence Specificity

Ac-RYYRWK-NH₂ is a synthetic hexapeptide with the sequence Acetylated-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine-Amide. Its primary structure (Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂) features post-translational modifications: an N-terminal acetyl group and a C-terminal amide group, which enhance metabolic stability and receptor binding affinity [3] [4]. The molecular formula is C₄₉H₆₉N₁₅O₉, with a molecular weight of 1,012.17 g/mol [4] [8]. Key structural elements include:

  • Aromatic residues (Tyr³, Tyr⁴, Trp⁵): Facilitate hydrophobic interactions and π-stacking within the ligand-binding pocket of the Nociceptin Opioid Peptide receptor.
  • Basic residues (Arg¹, Arg⁴, Lys⁶): Contribute to electrostatic interactions with acidic residues in the receptor’s extracellular domains [6] [7].
  • Tryptophan indole ring: Critical for hydrophobic anchoring in transmembrane domains, confirmed via mutagenesis studies of the Nociceptin Opioid Peptide receptor [6].

Table 1: Structural Components of Ac-RYYRWK-NH₂

PositionAmino AcidRole in Structure/Function
1ArginineElectrostatic receptor interaction
2–3TyrosineHydrophobic binding, π-π stacking
4ArginineReceptor activation specificity
5TryptophanTransmembrane domain anchoring
6LysineSolubility enhancement, C-terminal amidation

Physicochemical Properties and Stability

The peptide exhibits a predicted pKa of 9.82, reflecting its basic nature due to multiple ionizable side chains (arginine, lysine) [4]. Key physicochemical properties include:

  • Solubility: Highly soluble in water (≥1 mg/mL) and physiological buffers, attributed to charged residues and C-terminal amidation [4] [8].
  • Stability: Stable in lyophilized form when stored desiccated at -20°C. The N-terminal acetylation and C-terminal amidation reduce susceptibility to exopeptidases, extending in vitro half-life [3] [8].
  • Density: 1.44 ± 0.1 g/cm³ (predicted) [4].

Table 2: Physicochemical Properties of Ac-RYYRWK-NH₂

PropertyValueConditions/Notes
Molecular Weight1,012.17 g/molCalculated from C₄₉H₆₉N₁₅O₉
Water Solubility≥1 mg/mLRoom temperature, pH 7.0
Storage StabilityDesiccated, -20°CLyophilized powder form
Predicted Density1.44 ± 0.1 g/cm³Computational modeling
Predicted pKa9.82 ± 0.15Basic residues influence

Synthesis Protocols and Modifications

Ac-RYYRWK-NH₂ is synthesized via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [4] [8]. The protocol involves:

  • Resin Selection: Rink amide resin for C-terminal amidation.
  • Stepwise Assembly:
  • Deprotection with 20% piperidine in dimethylformamide.
  • Coupling of Fmoc-amino acids using activators (HBTU/HOBt).
  • Modifications:
  • N-terminal acetylation with acetic anhydride.
  • Side-chain deprotection with trifluoroacetic acid-based cocktails.
  • Purification: Reverse-phase high-performance liquid chromatography (≥95% purity), validated via mass spectrometry (observed m/z: 1012.17) [8].

A common derivative is Ac-RYYRWK-NH₂ TFA salt (CAS 408305-09-9), where trifluoroacetic acid enhances solubility for pharmacological assays [3]. Substitution variants (e.g., Ac-RYYRIK-NH₂) replace tryptophan with isoleucine, reducing efficacy at the Nociceptin Opioid Peptide receptor and enabling antagonist applications [7].

Table 3: Synthesis Parameters for Ac-RYYRWK-NH₂

Synthesis StepReagents/ConditionsPurpose
Resin loadingRink amide MBHA resinC-terminal amidation
Fmoc deprotection20% piperidine/DMFRemove temporary protecting group
Amino acid couplingFmoc-AA, HBTU, HOBt, DIPEAPeptide bond formation
N-terminal cappingAcetic anhydrideAcetylation
Cleavage/deprotectionTFA:thioanisole:water (95:3:2)Remove side-chain protectants
PurificationRP-HPLC, C18 columnIsolate ≥95% pure product

Properties

CAS Number

200959-47-3

Product Name

Ac-RYYRWK-NH2

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide

Molecular Formula

C49H69N15O9

Molecular Weight

1012.2 g/mol

InChI

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

YROQVQIJRORFAZ-SKGSPYGFSA-N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N

Synonyms

Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2
Ac-RYYRWK-NH2
acetyl-arginyl-tyrosyl-tyrosyl--arginyl-tryptophyl-lysinamide
CAM 6369
CAM-6369
CAM6369

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.